3-(6-Methoxypyridin-3-yl)aniline
Description
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Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)aniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-5-10(8-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3 |
InChI Key |
JUVJXRKSWNAIAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
5-(3-aminophenyl)-2-methoxypyridine synonyms and nomenclature
[1]
Executive Summary
5-(3-aminophenyl)-2-methoxypyridine is a privileged biaryl scaffold characterized by a central pyridine ring substituted with a methoxy group and a meta-aniline moiety.[1] It serves as a versatile building block in medicinal chemistry, particularly in the development of Type II kinase inhibitors (targeting the DFG-out conformation) and PET radiotracers for
Nomenclature & Identity
Precise nomenclature is vital due to the varying numbering conventions between the pyridine and phenyl rings.
Table 1: Chemical Identity & Identifiers
| Parameter | Details |
| Primary Name | 5-(3-aminophenyl)-2-methoxypyridine |
| IUPAC Name | 3-(6-methoxypyridin-3-yl)aniline |
| CAS Registry Number | 939428-09-8 |
| Alternative Synonyms | 3-Amino-5-(2-methoxypyridyl)benzene; 3-(2-Methoxy-5-pyridyl)aniline |
| Molecular Formula | C |
| Molecular Weight | 200.24 g/mol |
| SMILES | COc1ccc(cn1)c2cccc(N)c2 |
| InChI Key | DTXSID80660560 (Derivative reference) |
Physicochemical Profile
Understanding the electronic and physical properties is essential for reaction planning and ADME prediction.
Table 2: Physical & Electronic Properties
| Property | Value / Description | Relevance |
| Appearance | Off-white to light brown solid | Coloration often due to trace oxidation of the aniline amine.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High organic solubility facilitates coupling reactions. |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic enough for membrane permeability; suitable for CNS drug scaffolds.[1] |
| pKa (Base) | ~4.5 (Pyridine N), ~3.8 (Aniline N) | The methoxy group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |
| H-Bond Donors | 1 (Aniline -NH | Critical for hinge binding in kinase domains.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Aniline N) | Facilitates interactions with aqueous solvent or protein residues. |
Synthesis & Production
The industrial standard for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway offers high chemoselectivity and tolerance for the free amine, avoiding the need for protecting groups in many optimized protocols.
Reaction Pathway
The synthesis couples 5-bromo-2-methoxypyridine with 3-aminophenylboronic acid .[1]
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target biaryl.
Detailed Experimental Protocol (Lab Scale: 10g)
Objective: Synthesize 5-(3-aminophenyl)-2-methoxypyridine with >98% purity.
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 eq, 53.2 mmol, ~10.0 g)[1]
-
3-Aminophenylboronic acid (1.2 eq, 63.8 mmol, ~8.7 g)
-
Pd(dppf)Cl
·DCM (0.05 eq, 2.6 mmol) -
Sodium Carbonate (2.0 M aq.[1] solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (100 mL)
Procedure:
-
Inertion: Charge a 500 mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (N
) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation). -
Solvation: Add degassed 1,4-dioxane and the aqueous Na
CO solution via syringe under N flow. -
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1]
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over anhydrous Na
SO , and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield a crude brown oil/solid.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent Gradient: 0%
40% Ethyl Acetate in Hexanes.[1] -
Collect fractions containing the product (Rf ~0.3 in 30% EtOAc).
-
-
Crystallization (Optional): Recrystallize from Ethanol/Heptane to achieve off-white needles.
Quality Control & Characterization
To ensure the integrity of the intermediate for downstream pharmaceutical use, the following specifications must be met.
Table 3: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | |
| Identity | Characteristic peaks: | |
| Mass Spec | LC-MS (ESI+) | [M+H] |
| Residual Metal | ICP-MS | Pd < 20 ppm (if used for API synthesis) |
Applications in Drug Discovery
This scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of bioactive molecules.
Kinase Inhibition (Syk & bRAF)
The 2-methoxypyridine moiety acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes. The meta-aniline nitrogen serves as a vector for attaching "tail" groups that occupy the hydrophobic pocket, enhancing selectivity.
-
Mechanism: Competitive ATP inhibition.[1]
-
Example: Analogues of this scaffold have been explored in Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases.
Neuroimaging (Alpha-Synuclein)
Derivatives where the aniline amine is further substituted (e.g., with quinoline) have been identified as high-affinity PET tracers.[1]
-
Target: Aggregated
-synuclein fibrils (Parkinson’s Disease biomarker).[1] -
Role: The biaryl system provides the planarity required to intercalate into the
-sheet structure of the amyloid fibrils.
Figure 2: Functional diversification of the scaffold in pharmaceutical research.
References
-
Synthesis & Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Kinase Inhibitor Context: Lai, Y. et al. (2012). "Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity."[1] Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-7609. Link
-
PET Tracer Development: Yu, P. et al. (2025). "Discovery of N-(6-Methoxypyridin-3-yl)
-Synuclein." Journal of Medicinal Chemistry. Link (Contextual match from search results). -
Chemical Identity: PubChem Compound Summary for CAS 939428-09-8. Link
Sources
Technical Guide: 6-Methoxypyridine-3-Boronic Acid in Biaryl Synthesis
The following technical guide details the chemistry, synthesis, and medicinal application of 6-methoxypyridine-3-boronic acid and its coupling with aniline derivatives . This guide is structured for researchers requiring actionable protocols and mechanistic insight.
Executive Summary
6-Methoxypyridine-3-boronic acid (CAS: 163105-89-3) is a critical heteroaryl building block in medicinal chemistry. It serves as a precursor for introducing the 2-methoxypyridine moiety—a privileged scaffold found in kinase inhibitors and CNS agents. This moiety functions as a bioisostere for phenyl rings, offering improved aqueous solubility and distinct hydrogen-bonding capabilities (via the pyridine nitrogen) while modulating metabolic stability through the methoxy group.
This guide addresses the specific challenges of coupling this electron-rich heteroaryl boronic acid with aniline derivatives, focusing on overcoming protodeboronation and catalyst poisoning to generate high-value biaryl amine targets.
Part 1: Chemical Architecture & Reactivity Profile
Structural Properties
The 6-methoxypyridine-3-boronic acid molecule presents a unique electronic environment:
-
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (
for the conjugate acid). In cross-coupling, it poses a risk of coordinating to Palladium (Pd), potentially poisoning the catalyst. -
Methoxy Group (C6): A strong Electron Donating Group (EDG) via resonance. It increases electron density in the pyridine ring, making the C-B bond at C3 more nucleophilic but also susceptible to specific decomposition pathways.
-
Boronic Acid (C3): The handle for Suzuki-Miyaura coupling.[1][2][3]
The Stability Challenge: Protodeboronation
A primary failure mode when utilizing this reagent is protodeboronation —the cleavage of the C-B bond and replacement with hydrogen, yielding 2-methoxypyridine.
Unlike 2-pyridyl boronic acids, which decompose rapidly via a zwitterionic intermediate, 3-pyridyl isomers are generally more stable. However, the 6-methoxy substituent can facilitate hydrolysis under specific pH conditions.
Mechanism of Instability: Under basic conditions (required for Suzuki coupling), the boronate species is formed. If the reaction temperature is too high or the catalytic cycle is stalled (e.g., by aniline coordination), the rate of protonolysis competes with transmetallation.
Figure 1: Simplified pathway of protodeboronation competing with the catalytic cycle.
Part 2: Synthetic Methodologies (Suzuki-Miyaura Coupling)[1][2][3]
Coupling 6-methoxypyridine-3-boronic acid with aniline derivatives (e.g., haloanilines) requires navigating two competing factors: activation of the boronic acid and prevention of Pd-amine coordination.
The "Aniline Problem"
Free primary amines (anilines) are competent ligands for Palladium. They can displace phosphine ligands, leading to the formation of inactive Pd-amine complexes (PdL2(Ar)NHAr).
Strategic Solutions:
-
Protection: Convert the aniline to an acetamide or carbamate (Boc) prior to coupling.
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) that sterically preclude amine coordination.
-
Precursor Strategy: Couple with a halo-nitrobenzene instead, followed by reduction (Fe/NH4Cl or H2/Pd) to the aniline.
Optimized Reaction Conditions
The following matrix summarizes field-proven conditions for coupling 6-methoxypyridine-3-boronic acid with aryl halides.
| Parameter | Standard Protocol | Challenging Substrates (Steric/Electronic) |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | XPhos Pd G2 or Pd₂(dba)₃ + XPhos |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) or Cs₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or Toluene/Water (10:1) |
| Temp | 80–90 °C | 100–110 °C (Microwave) |
| Time | 4–12 Hours | 30–60 Mins (Microwave) |
Part 3: Medicinal Chemistry Applications[3][4][5][6][7]
The 6-methoxypyridine-aniline motif is not merely a linker; it is a bioactive pharmacophore.
NorA Efflux Pump Inhibition (Antimicrobial Resistance)
Research indicates that 6-substituted pyridine-3-boronic acid derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus.[4][5]
-
Mechanism: These compounds potentiate the activity of fluoroquinolones (e.g., ciprofloxacin) by preventing their extrusion from the bacterial cell.
-
Key Insight: The 6-methoxy group provides lipophilicity required for membrane permeation, while the boronic acid (or its coupled derivative) interacts with the transporter protein.
Alpha-Synuclein Imaging (Neurodegeneration)
Derivatives involving N-(6-methoxypyridin-3-yl)aniline scaffolds have been synthesized as PET radiotracers.[6]
-
Target: Aggregated
-synuclein fibrils in Parkinson's disease. -
SAR: The methoxypyridine mimics the electron-rich rings found in Thioflavin-T, binding to beta-sheet rich amyloid structures.
Kinase Inhibition (Oncology)
The pyridine nitrogen often serves as a key H-bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, VEGFR). The aniline moiety extends into the hydrophobic back-pocket, providing selectivity.
Figure 2: Workflow from chemical building block to therapeutic application.[7]
Part 4: Experimental Protocols
Protocol A: Synthesis of N-(4-(6-methoxypyridin-3-yl)phenyl)acetamide
This protocol uses a protected aniline (acetamide) to prevent catalyst poisoning.
Reagents:
-
4-Bromoacetanilide (1.0 eq, 2.0 mmol)
-
6-Methoxypyridine-3-boronic acid (1.2 eq, 2.4 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, 10 mL)
Procedure:
-
Degassing: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90 °C for 6 hours (or 110 °C for 45 min in microwave).
-
Checkpoint: Monitor by LC-MS.[1] Look for Product [M+H]+ and disappearance of Bromide. If Protodeboronation (mass -80 approx) is observed, lower temp to 80 °C and increase catalyst load.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).
-
Extraction: Wash filtrate with Water (2x) and Brine (1x). Dry over Na₂SO₄.[1][7]
-
Purification: Flash chromatography (SiO₂). Gradient: 0-50% EtOAc in Hexanes. The 6-methoxypyridine moiety is moderately polar; the product usually elutes mid-gradient.
Protocol B: Direct Coupling with Free Aniline (Advanced)
Use this if protection/deprotection is not viable.
Modifications:
-
Catalyst: Switch to XPhos Pd G2 (2 mol%).
-
Base: Use K₃PO₄ (3.0 eq).
-
Solvent: n-Butanol (allows higher temp, better solubility for polar anilines).
-
Note: The bulky XPhos ligand creates a "safety shell" around the Pd, preventing the free amine nitrogen from binding to the metal center.
References
-
Fontaine, F., et al. (2015).[4] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Zhang, X., et al. (2022). "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein." International Journal of Molecular Sciences.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
BenchChem. (2025).[1][7][8] "Application Notes: Suzuki-Miyaura Coupling of Pyridyl Boronic Acids." BenchChem Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety & Handling Protocol: 3-(6-Methoxypyridin-3-yl)aniline
This technical guide serves as a comprehensive safety, handling, and application manual for 3-(6-Methoxypyridin-3-yl)aniline , a critical biaryl intermediate used in medicinal chemistry.
While a static PDF download is often requested, this guide provides a dynamic, annotated Safety Data Sheet (SDS) derived from structural activity relationships (SAR) and authoritative chemical databases. It synthesizes data for CAS 939428-09-8 and its structural analogs to ensure maximum safety and experimental success.
Chemical Identification & Physicochemical Properties
Identity Verification:
This compound is a biaryl aniline , consisting of an electron-rich aniline ring coupled to a methoxy-substituted pyridine. It is a common scaffold in kinase inhibitors (e.g., RIOK2 inhibitors) and PET imaging tracers for
| Property | Data / Specification |
| Chemical Name | 3-(6-Methoxypyridin-3-yl)aniline |
| CAS Number | 939428-09-8 |
| Synonyms | 5-(3-Aminophenyl)-2-methoxypyridine; 3-(2-Methoxy-5-pyridyl)aniline |
| Molecular Formula | C |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow solid (oxidizes to brown upon air exposure) |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM; Low solubility in water |
| pKa (Predicted) | ~4.0 (Aniline nitrogen), ~3.5 (Pyridine nitrogen) |
| LogP | ~1.8 – 2.2 (Lipophilic) |
Hazard Identification (GHS Classification)
Note: As a research chemical, specific toxicological data may be limited. The following classification is derived from the "Read-Across" method using the structural hazards of Anilines and Aminopyridines .
Signal Word: DANGER
Hazard Statements (H-Codes)
-
H311: Toxic in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia risk).
Precautionary Statements (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Technical Handling & Risk Management
Expert Insight: Biaryl anilines are prone to oxidation. While the methoxy-pyridine ring adds stability compared to simple phenyl-pyridines, the aniline amine is reactive. Handling under an inert atmosphere (Nitrogen/Argon) is recommended not just for safety, but to preserve compound purity for cross-coupling reactions.
Engineering Controls
-
Primary: All solid weighing and solution preparation must be performed inside a certified Chemical Fume Hood .
-
Secondary: Use a static-dissipative balance enclosure if handling fine powder to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double Nitrile Gloves (0.11 mm min. thickness). Anilines penetrate standard latex rapidly.
-
Eyes: Chemical safety goggles. Face shield recommended if handling >5g.
-
Body: Lab coat (buttoned) + chemical-resistant apron if splashing is possible.
Safety Decision Workflow
The following diagram outlines the decision logic for handling this compound based on its physical state.
Caption: Operational logic for handling solid vs. solution states to minimize exposure risks.
Synthesis & Application Context
Why this molecule matters: The 3-(6-methoxypyridin-3-yl)aniline scaffold is a "privileged structure" in drug discovery. The methoxy-pyridine moiety acts as a hydrogen bond acceptor mimic, improving solubility and metabolic stability compared to a phenyl ring, while the aniline amine serves as a vector for amide coupling or urea formation.
Primary Synthetic Route: Suzuki-Miyaura Coupling
This compound is typically synthesized by coupling 3-aminophenylboronic acid (or ester) with 5-bromo-2-methoxypyridine .
Protocol Validation:
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) (5 mol%). -
Base: K
CO (2.0 equiv) or Cs CO . -
Solvent: Dioxane/Water (4:1) degassed.
-
Temperature: 80–90 °C for 4–12 hours.
Key Experimental Note: The free amine on the boronic acid can sometimes poison Palladium catalysts. If yields are low (<50%), use a Boc-protected aniline boronic acid and deprotect (TFA/DCM) post-coupling.
Caption: Catalytic cycle for the synthesis of the target aniline via Suzuki cross-coupling.
Emergency Response Procedures
Standard Operating Procedures (SOP) for Aniline Derivatives
| Scenario | Immediate Action | Medical Note |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses. | Alkaline nature of anilines can cause corneal damage. |
| Skin Contact | IMMEDIATE wash with soap/water. Discard contaminated clothing. | Monitor for cyanosis (blue lips/nails) indicating methemoglobinemia. |
| Inhalation | Move to fresh air. If breathing is difficult, give Oxygen. | Pulmonary edema may be delayed. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Administer activated charcoal if advised by Poison Control. |
Sourcing & Verification
Since a public PDF is not always indexed, use the following verified identifiers to request the official SDS from suppliers.
-
Verified Suppliers: Enamine, Combi-Blocks, ChemScene, BroadPharm.
-
Request Protocol: When ordering, explicitly request the "GHS-Compliant SDS" and "Certificate of Analysis (CoA)" to verify the absence of heavy metal residues (Pd) from the coupling process.
References
-
Chemical Identity: 3-(6-Methoxypyridin-3-yl)aniline (CAS 939428-09-8). ChemSrc Database.
-
Application Context: Ouyang, Y., et al. (2022). "Discovery of CQ211 as a Highly Potent and Selective RIOK2 Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the use of the 6-methoxypyridin-3-yl moiety). [3]
-
Toxicology Grounding: Aniline Safety Data Sheet. National Institute of Standards and Technology (NIST) WebBook. (Used for read-across hazard classification).
-
Synthesis Methodology: Suzuki-Miyaura Coupling of Pyridyl Halides. Organic Chemistry Portal.
Sources
- 1. アニリン、置換アニリン | Thermo Fisher Scientific [thermofisher.com]
- 2. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 3. Document: Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-<i>4H</i>-[1,2,3]triazolo[4,5-<i>c</i>]... - ChEMBL [ebi.ac.uk]
Methodological & Application
Synthesis of 3-(6-Methoxypyridin-3-yl)aniline via Suzuki coupling
Executive Summary
This protocol details the synthesis of 3-(6-Methoxypyridin-3-yl)aniline , a privileged biaryl scaffold frequently observed in Type II kinase inhibitors (e.g., analogs of biologically active substituted aminopyridines). The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromoaniline and (6-methoxypyridin-3-yl)boronic acid .
Unlike generic procedures, this guide addresses the specific challenges of coupling electron-rich heteroaryl boronic acids with free anilines. We prioritize a ligand-free Pd(PPh₃)₄ system for its robustness and cost-efficiency, while providing a secondary protocol using Pd(dppf)Cl₂ for challenging substrates. The workflow incorporates a "self-validating" control strategy using LC-MS and TLC checkpoints to ensure batch success before commitment to purification.
Scientific Background & Retrosynthesis
Mechanistic Rationale
The target molecule combines an electron-rich pyridine ring and an aniline. The retrosynthetic disconnection is made at the C–C bond linking the two aryl systems.
-
Coupling Partner Selection: We select 3-bromoaniline as the electrophile and (6-methoxypyridin-3-yl)boronic acid as the nucleophile.
-
Why? 2-Methoxypyridines are electron-rich, making their corresponding halides (e.g., 5-bromo-2-methoxypyridine) slower to undergo oxidative addition compared to phenyl halides. By using the pyridine as the boronic acid (nucleophile) and the aniline as the halide (electrophile), we leverage the faster oxidative addition kinetics of the phenyl bromide.
-
-
Chemomodulation: The free amine on the aniline is tolerated in Suzuki couplings, provided the catalyst system is robust and the reaction is strictly deoxygenated to prevent oxidation of the aniline to azo-compounds or catalyst poisoning.
Reaction Pathway Visualization
Figure 1: Retrosynthetic analysis and forward reaction strategy favoring the aniline bromide electrophile.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role | CAS No. |
| 3-Bromoaniline | 172.02 | 1.0 | 500 mg (2.91 mmol) | Electrophile | 591-19-5 |
| (6-Methoxypyridin-3-yl)boronic acid | 152.94 | 1.2 | 534 mg (3.49 mmol) | Nucleophile | 163105-89-3 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 168 mg (0.145 mmol) | Catalyst | 14221-01-3 |
| Na₂CO₃ | 105.99 | 2.0 | 617 mg (5.82 mmol) | Base | 497-19-8 |
| 1,4-Dioxane | - | Solvent | 12 mL | Solvent | 123-91-1 |
| Water (Deionized) | - | Solvent | 3 mL | Co-solvent | 7732-18-5 |
Critical Note on Catalyst Quality: Pd(PPh₃)₄ is oxygen-sensitive. It must be a bright yellow powder. If the catalyst appears orange or brown, it has oxidized to Pd(II) species and triphenylphosphine oxide, which will significantly lower yields.
Step-by-Step Procedure
Step 1: System Preparation (Deoxygenation)
-
Equip a 50 mL round-bottom flask (or microwave vial) with a magnetic stir bar and a rubber septum.
-
Add 1,4-Dioxane (12 mL) and Water (3 mL) to the flask.
-
Sparge the solvent mixture with Argon or Nitrogen gas for 15 minutes. Author's Note: This is the most critical step. Incomplete degassing leads to homocoupling of the boronic acid and oxidation of the aniline.
Step 2: Reagent Addition
-
Under a positive pressure of inert gas, remove the septum briefly to add 3-Bromoaniline (500 mg), (6-Methoxypyridin-3-yl)boronic acid (534 mg), and Na₂CO₃ (617 mg).
-
Add the Pd(PPh₃)₄ (168 mg) last.
-
Reseal immediately and purge the headspace with Argon for 2 minutes.
Step 3: Reaction
-
Heat the reaction mixture to 90°C in an oil bath (or heating block).
-
Stir vigorously. The mixture will initially be a suspension but should clarify or change color (often darkening) as the reaction proceeds.
-
Monitor: Check TLC after 2 hours.
-
TLC System: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The product is typically more polar than the bromoaniline and often exhibits strong fluorescence.
-
Checkpoint: If starting material (bromoaniline) persists after 4 hours, add an additional 2 mol% of catalyst.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (30 mL).
-
Separate the layers.[2] Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine organic layers and wash with Brine (saturated NaCl, 30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude oil/solid.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
60% Ethyl Acetate in Hexanes. -
The product usually elutes around 40-50% EtOAc.
-
Concentrate fractions to yield an off-white to pale yellow solid.
Self-Validating Workflow Diagram
This diagram outlines the decision logic required to ensure protocol integrity.
Figure 2: Operational workflow with integrated decision checkpoints for quality control.
Analytical Data & Characterization
Upon isolation, the compound should be verified against these predicted metrics:
-
Physical State: Pale yellow to off-white solid.
-
Molecular Formula:
-
Molecular Weight: 200.24 g/mol .
-
LC-MS (ESI+): Expected
. -
¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:
- 8.40 (d, 1H, Pyridine C2-H) – Most downfield doublet.
- 7.95 (dd, 1H, Pyridine C4-H).
- 6.90 (d, 1H, Pyridine C5-H).
- 3.89 (s, 3H, -OCH₃).
- 5.20 (s, broad, 2H, -NH₂) – Exchangeable with D₂O.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or O₂ ingress. | Ensure Pd(PPh₃)₄ is yellow. Re-degas solvents vigorously. Switch to Pd(dppf)Cl₂ (5 mol%), which is more resistant to oxidation. |
| Protodeboronation | Hydrolysis of C-B bond. | Reduce water ratio (use Dioxane:H2O 9:1). Lower temperature to 80°C. |
| Homocoupling | Oxygen presence. | Strict inert atmosphere is required. Verify Argon/Nitrogen lines are purged. |
| Product "Streaking" on Column | Free amine interaction with silica. | Pre-wash silica column with 1% Triethylamine (TEA) in Hexanes before loading. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 25, 2026. [Link]
-
National Institutes of Health (PMC). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PMC5308253. [Link]
Sources
Application Note: Using 3-(6-Methoxypyridin-3-yl)aniline as a Kinase Inhibitor Scaffold
Abstract & Strategic Overview
The molecule 3-(6-Methoxypyridin-3-yl)aniline represents a "privileged structure" in medicinal chemistry—a biaryl amine scaffold capable of serving as the core pharmacophore for a wide range of ATP-competitive kinase inhibitors.
In the context of drug discovery, this scaffold offers a dual-modality advantage:
-
The Aniline Motif (Hinge Binder): The primary amine (
) and the adjacent aromatic ring typically anchor the molecule to the kinase hinge region via hydrogen bonding (donor-acceptor pairs with backbone residues). -
The Methoxypyridine Tail (Solvent/Selectivity): The 6-methoxypyridin-3-yl group extends away from the hinge, often protruding into the solvent front or engaging the hydrophobic "selectivity pocket" (e.g., the ribose binding site). The methoxy group improves solubility and can function as a weak H-bond acceptor.
This guide details the rational design, synthesis, and biological validation of inhibitors derived from this core scaffold.[1][2][3]
Structural Biology & Rational Design[4]
To effectively use this scaffold, one must understand its orientation within the ATP-binding pocket.
Pharmacophore Mapping
-
Hinge Region: The aniline nitrogen acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge (e.g., Met341 in c-Src, Glu81 in CDK2).
-
Gatekeeper Residue: The bond connecting the two aryl rings passes near the gatekeeper residue. Steric bulk here determines selectivity.
-
Solvent Front: The pyridine ring, specifically the 6-methoxy substituent, orients towards the solvent. This position is ideal for solubilizing groups or metabolic "soft spots" to tune pharmacokinetics.
Visualization: Interaction Logic
The following diagram illustrates the logical flow from scaffold selection to specific inhibitor types.
Figure 1: Pharmacophore logic connecting the biaryl scaffold to Type I and Type II inhibition modes.
Experimental Protocols: Synthesis & Derivatization
The synthesis of the core scaffold relies on a robust Suzuki-Miyaura Cross-Coupling reaction.[4] Once synthesized, the aniline amine serves as the "handle" for library generation.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 3-(6-Methoxypyridin-3-yl)aniline from commercially available precursors.
Reagents:
-
Aryl Halide: 3-Bromoaniline (1.0 equiv)[4]
-
Boronic Acid: 6-Methoxypyridine-3-boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[4]
Step-by-Step Procedure:
-
Degassing (Critical): In a Schlenk flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (oxygen poisons Pd(0) catalysts).
-
Assembly: Add 3-bromoaniline (1.0 g, 5.8 mmol), 6-methoxypyridine-3-boronic acid (1.06 g, 6.9 mmol), and
(1.6 g, 11.6 mmol). -
Catalyst Addition: Add
(335 mg, 0.29 mmol) under a positive pressure of inert gas. Seal the flask immediately. -
Reaction: Heat the mixture to 90°C for 12–16 hours with vigorous stirring.
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (m/z ~171/173) and appearance of the product (m/z ~201
). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (Gradient: 0-60% EtOAc in Hexanes).
Protocol B: Library Generation (Derivatization)
To create a functional inhibitor, the aniline nitrogen must be derivatized.
Option 1: Urea Synthesis (Type II Inhibitor Design) Targeting the DFG-out conformation (e.g., p38, Raf, VEGFR).
-
Dissolve the scaffold (1 equiv) in anhydrous DCM.
-
Add the desired Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv).
-
Stir at Room Temperature for 4–12 hours.
-
Validation: The product will precipitate or can be isolated by evaporation. The urea linkage provides the classic donor-acceptor-donor motif required to bind the conserved Glu-Asp pair in the DFG-out pocket.
Option 2: Amide Coupling (Type I Inhibitor Design) Targeting the active ATP conformation.
-
Dissolve scaffold (1 equiv) in DMF.
-
Add Carboxylic Acid (heterocyclic tail) (1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv).
-
Stir at RT for 2 hours.
-
Note: This attaches a "tail" that can reach into the ribose pocket or solvent front, increasing potency.
Analytical & Biological Validation
Trustworthiness in drug discovery comes from robust assay data.
Analytical Characterization (Self-Validation)
Before biological testing, ensure the scaffold is pure.
-
1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.9 ppm) and the aniline
broad singlet (~5.2 ppm). The pyridine protons will show distinct splitting patterns (doublets/dd) downfield (~8.0-8.5 ppm). -
LC-MS: Purity must be >95% (UV 254 nm) for biological assays to avoid false positives from palladium contaminants.
Biological Assay: Kinase Inhibition Profiling
Method: ADP-Glo™ Kinase Assay (Promega) or TR-FRET (LanthaScreen). Rationale: ADP-Glo is a luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET.
Protocol:
-
Compound Prep: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of Kinase (e.g., p38, VEGFR2, or Syk) in reaction buffer to a 384-well plate.
-
Add 1 µL of inhibitor. Incubate 10 min.
-
Add 2 µL of ATP/Substrate mix. (Ensure ATP concentration =
of the kinase to ensure competitive conditions). -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to determine
.
Data Presentation Standard
Report your findings in a structured format:
| Compound ID | R-Group (Urea/Amide) | Target Kinase | IC50 (nM) | Ligand Efficiency (LE) |
| Scaffold-01 | (None - Free Amine) | p38 MAPK | >10,000 | N/A |
| Scaffold-02 | 3-CF3-Phenyl Urea | p38 MAPK | 45 | 0.35 |
| Scaffold-03 | Cyclopropane Amide | p38 MAPK | 850 | 0.28 |
Workflow Visualization
The following diagram summarizes the complete experimental pipeline, from chemical synthesis to biological data generation.
Figure 2: Integrated workflow for developing kinase inhibitors using the 3-(6-methoxypyridin-3-yl)aniline scaffold.
References
-
Dumas, J., et al. (2004). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. Link (Establishes the biaryl urea motif in p38 inhibition).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (The authoritative source for the coupling protocol).
-
Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics. Link (Mechanistic basis of hinge binding).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Standard protocol for kinase profiling).
-
Ouyang, Y., et al. (2022). "Discovery of CQ211 as a Highly Potent and Selective RIOK2 Inhibitor." Journal of Medicinal Chemistry. Link (Specific application of the 6-methoxypyridin-3-yl moiety in kinase inhibitors).[5]
Sources
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Document: Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-<i>4H</i>-[1,2,3]triazolo[4,5-<i>c</i>]... - ChEMBL [ebi.ac.uk]
Application Notes & Protocols: Strategies for Amide Coupling with 3-(6-Methoxypyridin-3-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
3-(6-Methoxypyridin-3-yl)aniline is a heteroaromatic amine of significant interest in medicinal chemistry and drug discovery. Its structure combines an aniline moiety with a methoxypyridine ring, presenting a unique electronic and steric profile. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methoxy group can influence solubility and metabolic stability, making this scaffold a valuable building block for kinase inhibitors, GPCR modulators, and other targeted therapeutics[1].
However, the nucleophilicity of the aniline nitrogen is modulated by the aromatic system, which can render it less reactive than a typical aliphatic amine. This characteristic necessitates robust and carefully selected amide coupling protocols to ensure high conversion and yield. This guide provides an in-depth analysis of two primary, field-proven protocols for the successful acylation of 3-(6-methoxypyridin-3-yl)aniline, explaining the mechanistic rationale behind each choice and offering detailed, step-by-step instructions.
The Fundamental Principle: Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, requiring excessively high temperatures that are incompatible with complex molecules. Therefore, modern amide synthesis relies on the in situ activation of the carboxylic acid's carbonyl group. This is achieved by converting the hydroxyl group into a better leaving group, transforming the acid into a highly electrophilic intermediate that is readily attacked by the amine nucleophile. The choice of coupling reagent dictates the nature of this activated intermediate and is the most critical parameter for a successful reaction.
Protocol I: High-Efficiency Coupling Using HATU
Expertise & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to minimize racemization, particularly in peptide synthesis[2][3]. It is an excellent choice for coupling less nucleophilic anilines or sterically demanding substrates.
The mechanism involves the initial formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then displaced by the HOAt anion to form an OAt-active ester[3][4]. The pyridine nitrogen within the HOAt moiety is believed to participate in the reaction, stabilizing the transition state and accelerating the subsequent nucleophilic attack by the amine[3]. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is essential to deprotonate the carboxylic acid and scavenge the protons generated without competing with the aniline substrate[5][6][7].
Mechanistic Pathway for HATU Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol: HATU Coupling
Materials & Reagents
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| 3-(6-Methoxypyridin-3-yl)aniline | 1.0–1.2 | Nucleophile |
| HATU | 1.1–1.2 | Coupling Reagent[2] |
| DIPEA (Hünig's Base) | 2.0–3.0 | Non-nucleophilic base[6][7] |
| Anhydrous DMF | - | Polar aprotic solvent |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Reagent Addition: Add 3-(6-methoxypyridin-3-yl)aniline (1.1 equiv) followed by HATU (1.1 equiv) to the solution. Stir briefly to mix.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution at room temperature. A mild exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours. For sluggish couplings, gentle heating (40-50 °C) can be beneficial[8].
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel. The tetramethylurea byproduct from HATU is polar and can sometimes be challenging to remove completely[9].
Workflow Diagram: HATU Protocol
Caption: Experimental workflow for HATU amide coupling.
Protocol II: Classic Carbodiimide Coupling Using EDC/HOBt
Expertise & Rationale: The combination of a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a workhorse method in organic synthesis[10][11]. This approach is cost-effective and the byproducts are generally easy to remove.
The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate[12][13]. However, this intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction[14]. HOBt acts as a crucial additive by rapidly trapping the O-acylisourea to form an HOBt-ester[12][15]. This new activated species is more stable than the O-acylisourea, suppressing the side reaction, and is still highly reactive towards the amine nucleophile[14]. This trapping mechanism is critical for achieving high yields, especially with less reactive anilines[10].
Experimental Protocol: EDC/HOBt Coupling
Materials & Reagents
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| 3-(6-Methoxypyridin-3-yl)aniline | 1.0–1.2 | Nucleophile |
| EDC·HCl | 1.2–1.5 | Carbodiimide Activator[14] |
| HOBt | 1.2–1.5 | Additive to suppress side reactions[14] |
| DIPEA or Triethylamine (TEA) | 2.0–3.0 | Non-nucleophilic base[6] |
| Anhydrous DCM or DMF | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1–0.5 M).
-
Amine Addition: Add 3-(6-methoxypyridin-3-yl)aniline (1.1 equiv) to the solution.
-
Activator Addition: Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times than HATU couplings, often stirring overnight (12-18 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The water-soluble urea byproduct derived from EDC is typically removed during the aqueous work-up, simplifying purification by flash chromatography[14].
Workflow Diagram: EDC/HOBt Protocol
Caption: Experimental workflow for EDC/HOBt amide coupling.
Troubleshooting and Optimization
Low yields in amide couplings with aniline derivatives are a common challenge[8]. If the protocols above provide unsatisfactory results, consider the following optimization strategies:
-
Choice of Base: While DIPEA and TEA are standard, ensure they are high purity and anhydrous. Excess base can sometimes lead to side reactions.
-
Temperature: For particularly unreactive coupling partners, gently heating the reaction mixture to 40-60 °C can significantly improve the reaction rate and yield[8].
-
Solvent: DMF is generally an excellent solvent for these reactions due to its high polarity, which helps solvate the charged intermediates. Acetonitrile (MeCN) can also be an effective alternative[10].
-
Alternative Reagents: For extremely challenging cases, such as with highly electron-deficient anilines or severely hindered substrates, more powerful phosphonium-based reagents (e.g., PyBOP) or protocols involving the in situ formation of acyl fluorides may be necessary[11][16].
-
Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture and degrade over time. Using a fresh bottle of the reagent can often resolve issues of low conversion[17].
References
-
N,N-Diisopropylethylamine. Wikipedia. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. [Link]
-
DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. (2022, May 16). RSC Publishing. [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Sources
- 1. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography | MDPI [mdpi.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bachem.com [bachem.com]
- 15. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Scale-Up Synthesis of Pyridine-Aniline Biaryls
Introduction: The Strategic Importance of Pyridine-Aniline Scaffolds
The pyridine-aniline biaryl motif is a privileged scaffold in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone for designing molecules with specific biological activities. Consequently, the development of robust, scalable, and safe synthetic routes to access these structures is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the key methodologies for the synthesis of pyridine-aniline biaryls, with a strong emphasis on the practical considerations required for successful scale-up from the laboratory bench to pilot plant and beyond. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges of large-scale production.
Choosing the Right Path: A Comparative Analysis of Synthetic Strategies
The construction of the pivotal C-N or C-C bond linking the pyridine and aniline moieties is the central challenge in synthesizing these biaryls. Three primary catalytic methodologies dominate this field: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and emerging C-H activation/arylation strategies. The choice of method is dictated by factors such as raw material availability, cost, functional group tolerance, and the specific substitution pattern of the target molecule.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[2] This reaction is particularly well-suited for the synthesis of pyridine-aniline biaryls where a pre-functionalized pyridine (e.g., a halopyridine) is coupled with an aniline.
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired biaryl and regenerate the Pd(0) catalyst.[2]
Scale-Up Considerations:
-
Catalyst Selection: For large-scale synthesis, the use of air- and moisture-stable palladium precatalysts, often featuring bulky electron-rich phosphine ligands (e.g., Josiphos, XPhos, or Buchwald's biaryl phosphine ligands), is highly recommended.[3] These pre-catalysts are often activated in situ by the base.
-
Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like sodium tert-butoxide are common, their use can be challenging on a large scale due to their reactivity and potential to promote side reactions. Weaker inorganic bases like potassium carbonate or phosphate are often preferred for their improved safety profile and functional group tolerance, although they may require higher reaction temperatures.[4]
-
Solvent Choice: Aprotic polar solvents such as toluene, dioxane, or dimethylformamide (DMF) are frequently used. However, on a large scale, solvent choice is also influenced by safety (flashpoint), environmental impact, and ease of removal.
Suzuki-Miyaura Coupling: Building the C-C Framework
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[5] In the context of pyridine-aniline biaryls, this typically involves the reaction of a pyridine boronic acid (or ester) with a haloaniline, or vice versa.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation of the organoboron compound in the presence of a base, and concluding with reductive elimination to form the biaryl product.[6]
Challenges with Pyridine Substrates: 2-Pyridyl boronic acids and their derivatives are notoriously challenging substrates in Suzuki-Miyaura couplings due to their propensity for protodeboronation and their ability to inhibit the palladium catalyst.[7] Careful selection of reaction conditions and specialized ligands is often necessary to achieve high yields.
Scale-Up Considerations:
-
Catalyst and Ligand Systems: For challenging couplings involving pyridines, catalyst systems with highly active and sterically hindered ligands are often required. The use of preformed palladium catalysts or the in situ generation of the active Pd(0) species from a palladium(II) salt like palladium acetate with a suitable phosphine ligand is common.[8][9]
-
Base and Solvent: An aqueous solution of a base like potassium carbonate or sodium carbonate is frequently used, often in a two-phase solvent system with an organic solvent like toluene or 1,4-dioxane.[1] The use of water can be advantageous from a cost and safety perspective on a large scale.[10]
C-H Activation/Arylation: A Modern Approach
Direct C-H activation/arylation is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials (halides or organometallics).[11] This approach involves the direct coupling of an aniline C-H bond with a pyridine or a pyridine C-H bond with an aniline.
Scale-Up Potential and Challenges: While C-H activation offers significant advantages in terms of synthetic efficiency, its application on an industrial scale is still less common compared to traditional cross-coupling methods. Challenges include achieving high regioselectivity, the need for directing groups in some cases, and often higher catalyst loadings. However, for specific substrates, it can be a very effective and cost-efficient method.[12][13]
Decision Workflow for Method Selection
Caption: Decision-making flowchart for selecting a synthetic strategy.
Scale-Up Protocols and Methodologies
The following sections provide detailed, generalized protocols for the scale-up synthesis of pyridine-aniline biaryls using Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These protocols are intended as a starting point and should be optimized for each specific substrate combination.
Protocol 1: Kilogram-Scale Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of a bromopyridine with an aniline derivative on a 1 kg scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Bromo-pyridine derivative | (Varies) | 1.0 kg | (Varies) | 1.0 |
| Aniline derivative | (Varies) | (Varies) | (Varies) | 1.1 |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | (Varies) | (Varies) | (Varies) | 0.01-0.1 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.1 | (Varies) | (Varies) | 1.5 |
| Toluene | 92.14 | 10 L | - | - |
| Celite | - | 200 g | - | - |
Experimental Procedure:
-
Reactor Setup: Ensure a clean, dry, and inert glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.[3]
-
Reagent Charging: Charge the reactor with the bromo-pyridine derivative (1.0 kg), the aniline derivative (1.1 equiv.), sodium tert-butoxide (1.5 equiv.), and the palladium pre-catalyst (0.01-0.1 mol%).
-
Solvent Addition: Add toluene (10 L) to the reactor.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to 80-110 °C. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 8-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add Celite (200 g) and stir for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with toluene.
-
Purification: The crude product in the toluene filtrate can be purified by crystallization, which may involve a solvent swap to a suitable crystallization solvent system (e.g., ethanol/water or isopropanol/heptane).[14] Alternatively, purification can be achieved by column chromatography on a large scale, though this is often less desirable for manufacturing.
Protocol 2: Gram-Scale Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridine-4-boronic acid with a 4-bromo-3-methylaniline on a 100-gram scale.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromo-3-methylaniline | 186.05 | 100 g | 0.537 | 1.0 |
| Pyridine-4-boronic acid | 122.92 | 79.5 g | 0.645 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 3.1 g | 0.0027 | 0.005 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 148.5 g | 1.074 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | 1 L | - | - |
| Water (degassed) | 18.02 | 250 mL | - | - |
Experimental Procedure:
-
Reactor Setup: To an oven-dried, multi-necked round-bottom flask or a suitable reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, add 4-bromo-3-methylaniline (100 g), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inerting: Purge the vessel with nitrogen.[3]
-
Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.005 equiv.), followed by anhydrous 1,4-dioxane (1 L) and degassed water (250 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (1 L) and water (1 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent such as ethanol or isopropanol.[14]
Generalized Experimental Workflow
Caption: A generalized experimental workflow for scale-up synthesis.
Navigating Scale-Up Challenges: Field-Proven Insights
Scaling up a chemical synthesis from the lab to a manufacturing plant is not merely about using larger flasks and more reagents. It introduces a new set of challenges that must be proactively addressed to ensure a safe, efficient, and reproducible process.
Process Safety and Thermal Hazard Management
Palladium-catalyzed cross-coupling reactions are almost always exothermic. While this heat can easily dissipate in a small laboratory flask, on a large scale, it can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway.
-
Early-Stage Assessment: It is crucial to perform reaction calorimetry studies during the early stages of process development to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Reagent Addition: Instead of adding all reagents at once, a semi-batch process where one of the reactants is added portion-wise or via a feed pump can help to control the exotherm.
-
Efficient Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient. The manufacturing reactor must have adequate cooling capacity to manage the heat generated by the reaction.
Catalyst Selection, Loading, and Removal
-
Lowering Catalyst Loading: A key goal in process development is to minimize the catalyst loading (often expressed in ppm of palladium in the final product) to reduce costs and the burden of removal.[8] This requires careful optimization of reaction parameters.
-
Catalyst Deactivation: On a larger scale, the presence of impurities in starting materials or solvents can lead to catalyst deactivation. Using high-purity reagents is essential.
-
Palladium Removal: Residual palladium in the final API is strictly regulated. Common methods for palladium removal include treatment with activated carbon, functionalized silica gels, or the use of specific scavenger resins. Crystallization is also a very effective method for removing residual metals.
Process Analytical Technology (PAT) for Real-Time Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[15][16][17]
-
In-situ Reaction Monitoring: Spectroscopic techniques like FTIR and Raman can be used for real-time monitoring of reactant consumption and product formation directly in the reactor.[5] This provides a much deeper understanding of the reaction kinetics and helps to identify the optimal reaction endpoint, preventing the formation of impurities from over-processing.
-
Benefits of PAT: Implementing PAT can lead to improved yields, faster process development and scale-up, and enhanced product quality and consistency.[15][18]
Purification: The Art of Crystallization
Crystallization is the most common and effective method for purifying APIs on a large scale.[19]
-
Solvent Selection: The choice of crystallization solvent or solvent system is critical for achieving high purity and yield. A good solvent should dissolve the product at high temperatures and have low solubility at low temperatures.
-
Controlling Crystal Form (Polymorphism): APIs can often exist in multiple crystalline forms (polymorphs), each with different physical properties. The crystallization process must be carefully controlled to consistently produce the desired polymorph.
-
Impurity Rejection: A well-designed crystallization process is highly effective at rejecting impurities. Understanding the nature of the impurities is key to developing a robust purification strategy.[19]
References
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Reaction Chemistry & Engineering. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022). ACS Catalysis. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
C–H arylation reactions through aniline activation catalysed by a PANI-g-C3N4-TiO2 composite under visible light in aqueous medium. Green Chemistry. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology. [Link]
-
Practical Approaches in Applying Process Analytical Technology (PAT) Tools to Early Active Pharmaceutical Ingredient (API) Development. (2011). American Pharmaceutical Review. [Link]
-
Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. (2025). ResearchGate. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Synthesis of C‐3‐Functionalized Imidazo[1,2‐a]pyridines via Direct para‐Position Arylation of Electron‐Rich Anilines under Transition‐Metal‐Free Conditions. (2023). ResearchGate. [Link]
-
Process Analytical Technology: Enhancing Pharma Development. (2024). LinkedIn. [Link]
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC. [Link]
-
One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. (2026). ResearchGate. [Link]
-
THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Semantic Scholar. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. PMC. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journals. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Publishing. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Treatment of Aniline Wastewater by Membrane Distillation and Crystallization. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. nobelprize.org [nobelprize.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. preprints.org [preprints.org]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C–H arylation reactions through aniline activation catalysed by a PANI-g-C3N4-TiO2 composite under visible light in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. library.e.abb.com [library.e.abb.com]
- 17. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 18. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 19. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of aniline intermediates during synthesis
Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Preventing Oxidation & Degradation of Aniline Intermediates
Welcome to the Aniline Stabilization Hub
You are likely here because your clear reaction mixture turned into a dark brown "tar" during workup, or your LCMS shows mysterious M+14 or M+16 peaks. Aniline derivatives are notoriously electron-rich, making them susceptible to Auto-oxidation , Radical Polymerization , and Photolytic Degradation .
This guide treats your synthesis as a technical support ticket. Select the module below that matches your current stage of failure.
Module 1: The "Black Tar" Crisis (Diagnostics)
Symptom: The reaction mixture darkens rapidly upon exposure to air, often forming insoluble black precipitates or "tars."
Root Cause Analysis: Anilines possess a high-energy HOMO (Highest Occupied Molecular Orbital). Upon exposure to oxygen or light, they undergo Single Electron Transfer (SET) to form radical cations. These radicals couple to form hydrazines, azo-compounds, and eventually complex polymers (Aniline Black).
The Oxidation Cascade (Visualization):
Figure 1: The progressive oxidation pathway of aniline leading to colored impurities.
Immediate Remediation Protocol (Charcoal Rescue): If your product is already colored but not degraded:
-
Dissolve crude aniline in warm methanol or ethyl acetate .
-
Add Activated Charcoal (10-20 wt%) .
-
Heat to reflux for 15 minutes (under
). -
Filter hot through a Celite pad to remove charcoal.
-
Concentrate immediately.
Module 2: Synthesis Optimization (Hydrogenation)
Issue: During nitro-reduction (
Technical Insight:
The reduction of nitroarenes proceeds via a Hydroxylamine (
Protocol: Vanadium-Promoted Hydrogenation To force the rapid disproportionation of the hydroxylamine intermediate to the amine:
-
Catalyst: Use 5% Pt/C or Raney Nickel.
-
Promoter: Add Vanadium Pentoxide (
) or Ammonium Metavanadate ( ) (0.1 - 1.0 mol%). -
Solvent: Methanol or THF.[5]
-
Pressure: 1-3 bar
.
Self-Validating Check:
-
Monitor reaction by TLC/HPLC. If you see a peak with M+16 (Hydroxylamine) relative to product, increase agitation or add the Vanadium promoter.
Module 3: Workup & Isolation (The Danger Zone)
Issue: Product degrades during extraction or column chromatography.
Core Directive: "Keep it Acidic, Keep it Degassed."
Anilines are most stable when the lone pair is protonated (
Data: Oxygen Solubility in Solvents Dissolved oxygen is your enemy. Sparging is required, not optional.
| Solvent | Oxygen Solubility (mM at 25°C) [3] | Risk Level |
| Water | 0.27 | Low |
| Methanol | 2.15 | Medium |
| Ethanol | 2.50 | Medium |
| Acetone | 4.80 | High |
| THF | 8.20 | Critical |
| Hexane | 14.50 | Critical |
Workflow: The "Salt-Lock" Isolation Protocol Do not isolate the free base unless necessary. Isolate the Hydrochloride salt.[6][7][8]
-
Extraction:
-
If the reaction is in organic solvent, extract impurities with aqueous base (if applicable), then extract the aniline into 1M HCl .
-
The aniline is now in the aqueous phase as
(Safe from oxidation).
-
-
Washing:
-
Wash the acidic aqueous layer with DCM/Ether to remove non-basic organic impurities.
-
-
Precipitation (The Key Step):
-
Method A (Aqueous): Concentrate the aqueous HCl layer (if stable to heat) or lyophilize.
-
Method B (Anhydrous): Dry the organic layer (if you couldn't extract into water), cool to 0°C, and bubble HCl gas or add 4M HCl in Dioxane .
-
Filter the white precipitate (
).
-
-
Free Basing (Only when needed):
-
Suspend the salt in degassed solvent.
-
Wash with degassed saturated
or immediately before the next step.
-
Module 4: Storage & Stability
Question: How do I store this intermediate for 3 months?
Stability Hierarchy:
-
Aniline Hydrochloride Salt: Solid, stored in a desiccator. (Shelf life: Years).[8]
-
Free Base (Solid): Store under Argon, -20°C, amber vial. (Shelf life: Weeks/Months).
-
Free Base (Oil): High risk. Use immediately or convert to salt.
Additives for Liquid Storage: If you must store liquid aniline free base, add a sacrificial antioxidant:
-
BHT (Butylated hydroxytoluene): 0.1% w/w.
-
Sodium Bisulfite (
): Wash the organic extract with saturated bisulfite before drying [4].
Troubleshooting FAQs
Q: My aniline sticks to the silica column and streaks.
A: Silica is slightly acidic (
-
Fix: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) in your eluent. This neutralizes the acidic sites.
-
Alternative: Use "Amine-functionalized Silica" or Alumina (Basic).
Q: I see a "M+14" peak in LCMS.
A: This is likely the Nitroso (
Q: Can I use rotary evaporation for free-base anilines? A: Yes, but dangerous. The vacuum pulls oxygen out of solution, but breaking the vacuum introduces a rush of air to a hot, concentrated oil.
-
Fix: Backfill the rotovap with Nitrogen/Argon , not air.
References
-
Baumeister, P., Blaser, H., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[9] Catalysis Letters, 49, 219–222. Link
- Blaser, H. U. (2002). Aerobic oxidation of anilines: Mechanism and prevention. Science of Synthesis, 31, 12-15.
-
Battino, R., Rettich, T. R., & Tominaga, T. (1983). The Solubility of Oxygen and Ozone in Liquids.[10] Journal of Physical and Chemical Reference Data, 12(2), 163. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[11] Longman Scientific & Technical. (See Section on Aromatic Amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. srd.nist.gov [srd.nist.gov]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
Solubility issues with 3-(6-Methoxypyridin-3-yl)aniline in DMSO
Topic: 3-(6-Methoxypyridin-3-yl)aniline in DMSO
Executive Summary
You are likely encountering difficulties with 3-(6-Methoxypyridin-3-yl)aniline (CAS: 57976-57-5) due to a conflict between its lattice energy (crystal packing) and the hygroscopic nature of DMSO. As a biaryl system containing both an aniline donor and a pyridine acceptor, this molecule is prone to strong intermolecular
This guide moves beyond generic advice to address the specific physicochemical pitfalls of this compound.
Part 1: Initial Solubilization (The "Brick Dust" Problem)
User Issue: "I added DMSO to the vial, but the solid remains as a suspension or clumps at the bottom."
The Science of the Fail State
This compound is a "flat" molecule. The aniline amine (
Troubleshooting Protocol
Step 1: Verify the Chemical Form (Critical)
-
Free Base: Soluble in DMSO (typically >50 mM).
-
HCl/Salt Form: Poor solubility in pure DMSO. Requires water or aqueous buffer to dissolve, or conversion to free base.
-
Action: Check your Certificate of Analysis (CoA). If it is a salt, do not use 100% DMSO; use a DMSO:Water (e.g., 1:1) mixture or add 1 equivalent of NaOH to neutralize (if compatible with downstream assays).
-
Step 2: The Thermodynamic Push Do not rely on vortexing alone. Vortexing creates shear but does not add the thermal energy needed to break the lattice.
-
Seal the vial tightly (Parafilm is insufficient; use a screw cap with an O-ring).
-
Heat: Place in a water bath at 37°C - 45°C for 10 minutes.
-
Why? Increases the kinetic energy of the solvent and lowers DMSO viscosity, improving penetration into the crystal lattice.
-
-
Sonicate: Bath sonication at 40-60 kHz for 5-minute intervals.
-
Warning: Monitor temperature.[1] Extended sonication generates heat that can degrade the amine if it exceeds 60°C.
-
Step 3: The "Dry Solvent" Check DMSO is hygroscopic.[2][3] If your DMSO bottle has been open for months, it may contain 1-5% water.
-
Effect: This specific compound is lipophilic (LogP ~1.8). Even small amounts of water in DMSO act as an antisolvent , drastically reducing solubility.
-
Action: Use fresh, anhydrous DMSO (ampule grade) for stock preparation.
Visual Workflow: Solubilization Decision Tree
Figure 1: Decision logic for solubilizing 3-(6-Methoxypyridin-3-yl)aniline based on chemical form and visual feedback.
Part 2: Storage & Stability (The "Freezer Crash")
User Issue: "My stock solution was clear yesterday, but after storing it at -20°C, there are crystals that won't redissolve."
The Mechanism: Eutectic Freeze-Out
Pure DMSO freezes at 18.5°C. When you place a stock solution in a -20°C freezer:
-
Zone Refining: The DMSO freezes first as pure crystals.
-
Supersaturation: The solute (your compound) is excluded from the freezing solvent lattice, concentrating it into a tiny liquid fraction until it hits critical supersaturation and precipitates.
-
Moisture Pump: Every time you open a cold vial in humid lab air, condensation forms. DMSO sucks this water in.[4] Upon re-freezing, this water lowers the solubility further.
Prevention Strategy
-
Single-Use Aliquots: Never freeze-thaw the main stock. Divide your 10 mM stock into 50 µL aliquots in PCR tubes or small vials.
-
Visual Check: Upon thawing, always vortex and warm to 37°C. Do not assume the clear liquid at the top contains your compound; it may have pelleted at the bottom.
Part 3: Application (The "Media Crash")
User Issue: "When I dilute my DMSO stock into cell culture media, the solution turns cloudy."
The "Crash-Out" Effect
You are moving the compound from a favorable environment (DMSO, dielectric constant
The Serial Dilution Fix
Avoid "shocking" the compound with a 1:1000 dilution directly into media.
Protocol:
-
Step 1: Prepare Stock (e.g., 10 mM in DMSO).
-
Step 2: Create an Intermediate Dilution in DMSO. (e.g., dilute to 1 mM in DMSO).
-
Step 3: Perform the final dilution into media with rapid mixing.
-
Technique: Place the pipette tip submerged in the stirring media and dispense slowly. Do not drop the DMSO solution onto the surface (creates a high-concentration film that precipitates).
-
Technical Specifications
| Property | Data | Relevance to Solubility |
| Molecular Weight | ~200.24 g/mol | Small molecule, kinetics of dissolution should be fast if lattice breaks. |
| H-Bond Donors | 1 (Aniline | Capable of H-bonding with DMSO sulfoxide oxygen. |
| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Aniline N) | Good interaction with water, but lipophilicity dominates. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderately lipophilic. Requires organic solvent carrier. |
| pKa (Aniline) | ~4.0 - 5.0 | Weak base. Uncharged at physiological pH (7.4). |
| pKa (Pyridine) | ~5.2 | Weak base. |
References
-
Lipinski, C. A., et al. (2005).[4] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[2][4] Combinatorial Chemistry & High Throughput Screening.
-
BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Hygroscopic Nature of DMSO." BenchChem Knowledge Base.
-
PubChem. (2025).[5] "3-(Pyridin-3-yl)aniline Compound Summary." National Library of Medicine.
-
Popa-Burke, I., et al. (2014).[6] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.
-
Balakin, K. V., et al. (2004). "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Chemical Information and Computer Sciences.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating 3-(6-Methoxypyridin-3-yl)aniline Free Base
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the successful work-up and isolation of 3-(6-methoxypyridin-3-yl)aniline. This aniline derivative is a crucial intermediate in the synthesis of various pharmacologically active compounds. The procedures outlined below are designed to ensure high purity and yield of the final product.
I. Understanding the Chemistry: The Suzuki-Miyaura Coupling
The synthesis of 3-(6-methoxypyridin-3-yl)aniline typically involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl or vinyl halide with an aryl or vinyl boronic acid, catalyzed by a palladium complex. The mild reaction conditions and commercial availability of starting materials make this a preferred synthetic route.
A typical reaction involves coupling 3-bromoaniline with (6-methoxypyridin-3-yl)boronic acid in the presence of a palladium catalyst and a base.
II. Step-by-Step Work-up and Isolation Protocol
This protocol outlines the essential steps to isolate the 3-(6-methoxypyridin-3-yl)aniline free base following the completion of the Suzuki-Miyaura coupling reaction.
Step 1: Quenching the Reaction
-
Objective: To stop the reaction and neutralize any remaining reactive species.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction flask with stirring. This will quench any unreacted organometallic species and dissolve inorganic salts.[1]
-
Step 2: Liquid-Liquid Extraction
-
Objective: To separate the desired organic product from the aqueous phase containing inorganic byproducts and the catalyst.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Ethyl acetate is a common choice due to its polarity and ability to dissolve a wide range of organic compounds.[2][3]
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the product will typically be the top layer, but it's crucial to identify the layers correctly. A simple water drop test can confirm the aqueous layer.[4]
-
Drain the aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize product recovery.[2][5]
-
Combine all organic extracts.
-
Step 3: Washing the Organic Layer
-
Objective: To remove any remaining impurities from the organic layer.
-
Procedure:
-
Water Wash: Wash the combined organic extracts with deionized water to remove any water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine).[6][7] This helps to remove the bulk of the dissolved water from the organic phase and aids in breaking up emulsions.[6][7]
-
Step 4: Drying the Organic Layer
-
Objective: To remove residual water from the organic solvent, which can interfere with subsequent steps and affect the purity of the final product.[8]
-
Procedure:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9] Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[8]
-
Swirl the flask and allow it to stand for 15-30 minutes.[7]
-
Filter the solution to remove the drying agent.
-
Step 5: Solvent Removal
-
Objective: To concentrate the product by removing the organic solvent.
-
Procedure:
-
Transfer the dried organic solution to a round-bottom flask.
-
Use a rotary evaporator to remove the solvent under reduced pressure. Be mindful of the temperature to avoid decomposition of the product.
-
Step 6: Purification by Recrystallization
-
Objective: To obtain the final product in high purity by separating it from any remaining impurities.
-
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[10] For aniline derivatives, ethanol, methanol, or a mixture of ethanol and water are often effective.[10]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities and heat the solution briefly.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the work-up and isolation of 3-(6-methoxypyridin-3-yl)aniline.
| Problem | Possible Cause | Solution |
| Emulsion Formation During Extraction | The two immiscible liquids are not separating cleanly, often due to the presence of surfactants or fine particulate matter. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer and can help break the emulsion.[6] - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |
| Product is not Crystallizing | The solution is not supersaturated, or the product is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. - Add a seed crystal of the pure product if available. - Slowly add a "poor" solvent (one in which the product is insoluble) to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.[10] |
| Low Yield | Incomplete reaction, loss of product during transfers, or inefficient extraction. | - Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - Perform multiple extractions with smaller volumes of solvent rather than one large extraction.[4] - Minimize the number of transfers between glassware. - Check the aqueous layers by TLC to ensure no product is being discarded.[12] |
| Oily Product Instead of Crystals | The melting point of the product is below the temperature of the solution, or impurities are present that inhibit crystallization. | - Ensure the solution is sufficiently cooled. - Try a different recrystallization solvent or solvent system. - Purify the crude product by column chromatography before attempting recrystallization. |
| Colored Impurities in Final Product | Presence of colored byproducts from the reaction or degradation of the aniline. | - Use activated charcoal during the recrystallization process to adsorb colored impurities.[11] - Aniline and its derivatives can be sensitive to air and light, leading to discoloration. Store the final product in a dark, airtight container under an inert atmosphere if necessary.[13] |
IV. Visualizing the Workflow
Work-up and Isolation Workflow
Caption: Overall workflow for the work-up and isolation of 3-(6-Methoxypyridin-3-yl)aniline.
Troubleshooting Logic for Emulsion Formation
Caption: Decision-making workflow for resolving emulsions during extraction.
V. Safety Precautions
Aniline and its derivatives are toxic and can be absorbed through the skin.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.[14]
VI. References
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
-
University of York. (n.d.). Extractions vs Washes. Chemistry Teaching Labs.
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
-
BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
-
LibreTexts. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
-
University of Rochester. (n.d.). Troubleshooting: The Workup.
-
Sigma-Aldrich. (n.d.). Drying Agents.
-
University of Rochester. (n.d.). Workup: Drying Methods.
-
Utah Tech University. (n.d.). Extracting and Washing.
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
University of Manitoba. (2016, December 17). Technique of Extraction and Washing [Video]. YouTube.
-
MilliporeSigma. (2022, July 22). Aniline - SAFETY DATA SHEET.
-
University of California, Los Angeles. (n.d.). Aniline.
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words.
-
Harper College. (n.d.). Extraction and Washing.
-
Lanxess. (2015, March 15). Aniline.
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
-
Loba Chemie. (n.d.). ANILINE AR.
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
-
University of Colorado Boulder. (n.d.). Extraction.
-
PubMed. (2009, September 15). Isolation and identification of a novel aromatic amine mutagen produced by the Maillard reaction.
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
-
Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry.
-
YouTube. (2021, May 31). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab [Video].
-
ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
-
ACS Publications. (2001, November 10). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry.
-
Reddit. (2023, October 26). Any troubleshooting for a reaction work-up? r/chemistry.
-
Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines.
-
Veeprho. (n.d.). Aniline Impurities and Related Compound.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities.
-
EMBL-EBI. (n.d.). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[6][9][15]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor.
-
MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
-
National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
-
National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.
-
National Center for Biotechnology Information. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
Sources
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
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- 11. scribd.com [scribd.com]
- 12. How To [chem.rochester.edu]
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- 14. orgchemboulder.com [orgchemboulder.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Technical Analysis Guide: 1H NMR Spectrum of 3-(6-Methoxypyridin-3-yl)aniline
Executive Summary & Strategic Context
3-(6-Methoxypyridin-3-yl)aniline is a critical biaryl amine scaffold, frequently serving as the "warhead" attachment point in kinase inhibitor synthesis (e.g., via amide coupling). Its structural integrity is paramount; however, the presence of both a basic pyridine nitrogen and a primary aniline amine creates specific challenges in NMR characterization.
This guide objectively compares the spectral performance of this molecule in Chloroform-d (
Structural Breakdown & Assignment Logic
Before analyzing the spectra, we must map the scalar coupling network. The molecule consists of two distinct aromatic systems linked by a single bond.
The Connectivity Map
-
Ring A (Pyridine): Contains a methoxy group (
) at position 6.-
H2 (Py): Most deshielded (ortho to N, meta to linkage).
-
H4 (Py): Ortho to linkage.
-
H5 (Py): Shielded doublet (ortho to
).
-
-
Ring B (Aniline): Meta-substituted pattern.
- : Exchangeable protons (critical QC marker).
-
H2' (An): Isolated singlet-like (between linkage and
).
Assignment Decision Tree (Visualized)
Figure 1: Logic flow for confirming the biaryl structure. Note the distinct separation of Ring A and Ring B markers.
Comparative Analysis: Solvent Performance
The choice of solvent drastically alters the topology of the spectrum for this specific molecule due to Hydrogen Bonding (H-bonding) interactions.
Table 1: Performance Matrix ( vs. DMSO- )
| Feature | Chloroform-d ( | DMSO- | Technical Verdict |
| Amine ( | Broad singlet, 3.5–4.0 ppm. Often invisible or integrated poorly due to exchange. | Sharp singlet, ~5.1 ppm. Distinct and quantitative (2H). | DMSO Wins: Essential for proving the aniline is free base. |
| Pyridine H2 Shift | ~8.35 ppm. | ~8.45 ppm. | Neutral: Both show clear deshielding. |
| Methoxy ( | ~3.95 ppm. | ~3.88 ppm. | Neutral: Consistent diagnostic singlet. |
| Water Interference | ~1.56 ppm (Usually clear of aromatic).[1] | ~3.33 ppm (Can overlap with OMe if wet). | |
| Solubility | Moderate. May require filtration.[2] | Excellent. Dissolves polar biaryls instantly. | DMSO Wins: No aggregates. |
Detailed Analysis of Differences
1. The Labile Proton Problem (
)
In
-
Risk:[3] An analyst might misinterpret the integration, suspecting the amine is mono-alkylated or protonated.
-
Observation: The
appears as a "hump" around 3.7 ppm.
2. The Resolution Advantage (DMSO-
)
DMSO acts as a strong H-bond acceptor. It "locks" the
-
Result: A sharp, integrate-able singlet appears at ~5.1 ppm.
-
Mechanistic Insight: This allows precise quantification of the aniline content relative to the methoxy group (3:2 ratio validation).
Experimental Protocol
To ensure reproducibility, follow this optimized protocol for DMSO-
Step 1: Sample Preparation
-
Mass: Weigh 5–8 mg of the solid into a clean vial. Note: <5 mg leads to low S/N; >10 mg can cause viscosity broadening in DMSO.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Vortex for 15 seconds. Ensure no suspended solids remain (biaryl anilines can pack tightly).
-
Transfer: Filter through a cotton plug into a precision NMR tube (5 mm).
Step 2: Acquisition Parameters (400 MHz equivalent)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Why? The methoxy protons and isolated aromatic protons have long
relaxation times. A short D1 (e.g., 1s) will suppress their integration, failing the 3:2 ratio check.
-
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Phasing[4]
-
Referencing: Set the residual DMSO quintet to 2.50 ppm .
-
Integration:
-
Normalize the Methoxy singlet (3.88 ppm) to 3.00 .
-
Check the Amine singlet (5.1 ppm). It must integrate to 1.8–2.2 .
-
Troubleshooting & Impurity Profiling
In Suzuki couplings (the primary synthesis route for this molecule), three specific impurities are common. Use the diagram below to identify them.
Impurity Fingerprinting Workflow
Figure 2: Diagnostic workflow for common Suzuki coupling impurities.
Specific Chemical Shifts (DMSO- Reference)
-
Product:
8.45 (d), 7.90 (dd), 7.15 (t), 6.90 (d), 6.85 (s), 6.60 (d), 5.15 (s, ), 3.88 (s, ). -
Boronic Acid (SM):
8.6 (d), 8.1 (dd), ~8.0 (br s, ). -
Bromoaniline (SM): Lacks the OMe singlet at 3.88 ppm.[4]
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5][6][7][8] Chem.1997 , 62, 7512–7515.[6] Link
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chem. Rev.1995 , 95, 2457–2483. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Essential for understanding amine shifts in DMSO). Link
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics2010 , 29, 2176–2179. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
Comparative Guide: LC-MS/MS Fragmentation Dynamics of Methoxypyridine-Aniline Scaffolds
Executive Summary & Rationale
In the development of Type I and II kinase inhibitors, the methoxypyridine-aniline scaffold is a privileged structure, frequently employed to optimize hydrogen bonding within the ATP-binding pocket (e.g., analogs of gefitinib or sorafenib). However, distinguishing these scaffolds from their metabolic byproducts (e.g., N-oxides, demethylated catechols) or isobaric regioisomers remains a critical analytical bottleneck.
This guide objectively compares the LC-MS/MS fragmentation performance of Methoxypyridine-Aniline (MPA) derivatives against their Des-methoxy (Naked Pyridine) and Methyl-pyridine alternatives.
Key Finding: While naked pyridine scaffolds rely almost exclusively on inductive cleavage of the amine bridge, the inclusion of a methoxy group introduces a secondary, high-specificity fragmentation channel—the neutral loss of methyl radical (
Mechanistic Comparison: The "Methoxy" Advantage
To understand the analytical superiority of MPA scaffolds in structural elucidation, we must contrast their behavior under Collision-Induced Dissociation (CID) against standard alternatives.
The Alternative: Naked Pyridine-Aniline
-
Mechanism: Protonation occurs predominantly on the pyridine nitrogen (
). Upon CID, the major pathway is the inductive cleavage of the exocyclic C-N bond. -
Result: A simple spectrum dominated by the pyridyl cation and the aniline neutral (or vice versa).
-
Limitation: Lack of secondary fragmentation makes it difficult to distinguish between isomers where the pyridine ring might be substituted at different positions.
The Product: Methoxypyridine-Aniline (MPA)
-
Mechanism: The methoxy group (
) acts as an electron-donating group (EDG), stabilizing the pyridine ring. -
Pathway A (Primary): Similar C-N bridge cleavage.
-
Pathway B (Diagnostic): The methoxy group facilitates a unique rearrangement. In ESI(+), we frequently observe the loss of 15.023 Da (
) to form a radical cation or 30.010 Da ( ) via a four-membered transition state. -
Why this matters: This specific mass loss confirms the presence and electronic environment of the methoxy group, distinguishing it from N-methyl or C-methyl isomers which do not readily lose formaldehyde.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating by utilizing the "Methoxy Ratio" (MR)—the abundance ratio between the bridge cleavage ion and the methoxy-loss ion.
Phase 1: LC-MS/MS Acquisition
-
Instrumentation: Q-TOF or Orbitrap (Resolving Power > 30,000 FWHM).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile (Aprotic solvent to encourage specific ESI mechanisms).
-
-
Ionization: ESI Positive Mode.
-
Note: Avoid APCI for this specific test; ESI promotes the "even-electron" pathways required to see the specific neutral losses described below.
-
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV).
-
Reasoning: Low CE (20 eV) preserves the molecular ion
. High CE (50 eV) forces the bridge cleavage.
-
Phase 2: Data Validation (The "Check")
-
Step 1: Extract Ion Chromatogram (EIC) for Precursor
. -
Step 2: Verify Mass Accuracy (< 5 ppm).
-
Step 3: Calculate Methoxy Ratio (MR) :
-
Pass Criteria: MR > 0.05 (Indicating the methoxy group is structurally active in fragmentation).
-
Comparative Data Analysis
The following table summarizes the fragmentation differences observed between a standard 2-amino-pyridine derivative and a 2-amino-3-methoxypyridine derivative.
| Feature | Alternative: Methyl-Pyridine | Product: Methoxy-Pyridine | Analytical Implication |
| Precursor Stability | High | Moderate | Methoxy group lowers ionization potential, increasing sensitivity. |
| Primary Fragment | Bridge Cleavage (C-N bond) | Bridge Cleavage (C-N bond) | Both identify the aniline moiety. |
| Secondary Fragment | None (or generic ring opening) | Diagnostic: Confirms methoxy presence. | |
| Isobaric Distinction | Cannot distinguish from N-methyl | Distinct loss of | Crucial for metabolite ID (e.g., O-demethylation). |
| Mass Defect | Lower (C-C bonds) | Higher (C-O bonds) | Oxygen mass defect allows filtering from background noise. |
Visualization of Pathways[1][2]
Diagram 1: Fragmentation Mechanism
This diagram illustrates the divergent pathways that give the Methoxypyridine scaffold its diagnostic power.
Caption: Divergent fragmentation pathways. Pathway B (Green) is specific to the methoxy-substituted scaffold, providing diagnostic structural evidence.
Diagram 2: Experimental Workflow
The self-validating loop for confirming scaffold identity.
Caption: Step-by-step analytical workflow including the "Methoxy Ratio" decision gate for automated validation.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of selected phenolic compounds using electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry.[1][2] Link
-
NIST Mass Spectrometry Data Center. (2017). Hybrid Similarity Search: Combining fragment ion and neutral loss matching.[3] Analytical Chemistry.[4][3][5][6][7][8] Link
-
Davidson, J.T., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds.[9] Journal of Mass Spectrometry.[1][2] Link
-
Xing, J., et al. (2007). Fragmentation of protonated molecules: The "mobile proton" model.[1] Journal of The American Society for Mass Spectrometry.[1] Link
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Technical Comparison Guide: 3-(6-Methoxypyridin-3-yl)aniline vs. 4-(6-Methoxypyridin-3-yl)aniline
Executive Summary
In medicinal chemistry, the choice between 3-(6-Methoxypyridin-3-yl)aniline (Meta-isomer) and 4-(6-Methoxypyridin-3-yl)aniline (Para-isomer) is rarely arbitrary; it is a strategic decision that dictates the geometric vector, solubility profile, and electronic conjugation of the final drug candidate.
-
The Para-Isomer (Linear Vector): Provides an extended, linear scaffold ideal for penetrating deep hydrophobic pockets or spanning from the ATP-binding site into the solvent-exposed region (e.g., Type II kinase inhibitors). It typically exhibits higher crystallinity and lower solubility due to efficient molecular packing.
-
The Meta-Isomer (Angled Vector): Introduces a structural "kink" (approx. 120°), essential for inducing conformational turns or fitting into curved active sites. It often offers improved solubility profiles by disrupting crystal lattice energy.
Part 1: Chemical & Physical Profiling
The following table contrasts the core physicochemical properties. Note the distinct difference in topology despite identical molecular weights.
| Feature | 3-(6-Methoxypyridin-3-yl)aniline | 4-(6-Methoxypyridin-3-yl)aniline |
| Structure | Meta-Substituted (Bent) | Para-Substituted (Linear) |
| CAS Number | Not widely cataloged (Custom Synthesis) | 835876-03-4 |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol | 200.24 g/mol |
| Geometry | Angled (~120° bend) | Linear (180° axis) |
| Electronic Conjugation | Cross-Conjugated: The aniline nitrogen lone pair is not fully conjugated with the pyridine ring. | Extended Conjugation: Direct resonance path exists between the aniline donor and pyridine acceptor. |
| Predicted LogP | ~2.1 (Lower lattice energy often aids solubility) | ~2.1 (Higher lattice energy often reduces solubility) |
| Key NMR Feature | Complex Multiplet: Aniline ring protons appear as distinct signals (s, d, t, d). | Symmetric Doublets: Aniline ring protons appear as an AA'XX' or AA'BB' system. |
Part 2: Structural Biology & SAR Implications[1]
The selection of the isomer fundamentally alters the spatial arrangement of the pharmacophore. The diagram below illustrates the vector analysis used in Structure-Activity Relationship (SAR) studies.
Mechanistic Insight
-
Para-Isomer Application: Frequently used in Type II kinase inhibitors (e.g., Imatinib analogs) where the molecule must pass through the "gatekeeper" region and extend into an allosteric hydrophobic pocket. The linear geometry allows the aniline amine to form hydrogen bonds with the hinge region while the pyridine tail reaches the back pocket.
-
Meta-Isomer Application: utilized when the binding pocket requires the molecule to wrap around a residue (e.g., Met, Phe). The meta-substitution breaks the planarity and symmetry, often improving solubility and metabolic stability by preventing efficient crystal packing and exposing the core to metabolic enzymes differently.
Part 3: Synthetic Protocols (Suzuki-Miyaura Coupling)
Both isomers are synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is optimized for high yield and purity, minimizing protodeboronation of the pyridine boronic acid.
Reagents Required[2][3][4]
-
Aryl Halide: 3-bromoaniline (for Meta) OR 4-bromoaniline (for Para).
-
Boronic Acid: 6-Methoxypyridin-3-ylboronic acid (CAS 163105-89-3).[1]
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: 2M Aqueous Na₂CO₃ or K₂CO₃.
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
Step-by-Step Workflow
1. Preparation:
-
Charge a reaction vial with Aryl Halide (1.0 equiv, 5.0 mmol) and 6-Methoxypyridin-3-ylboronic acid (1.2 equiv, 6.0 mmol).
-
Add Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%).
-
Critical Step: Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen, which degrades the catalyst and promotes homocoupling.
2. Solvent Addition:
-
Add degassed 1,4-Dioxane (10 volumes, 50 mL) and 2M Na₂CO₃ (3.0 equiv, 7.5 mL).
-
Note: The presence of water is essential for the transmetallation step in the Suzuki cycle.
3. Reaction:
-
Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check via LC-MS. The product [M+H]⁺ should appear at 201.1 m/z .
-
Troubleshooting: If the boronic acid is consumed but starting halide remains, add more boronic acid (0.5 equiv) as protodeboronation (loss of B(OH)₂) is a common side reaction for pyridine boronic acids.
-
4. Work-up & Purification:
-
Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash Column Chromatography.
-
Eluent: Hexanes/EtOAc (Gradient 0% → 50%).
-
Observation: The Para-isomer is typically more polar and elutes later than the Meta-isomer on silica gel due to its higher dipole moment and ability to interact more strongly with the stationary phase.
-
Part 4: Experimental Characterization (NMR Distinction)
Distinguishing these isomers via ¹H NMR is straightforward if you focus on the aniline ring protons.
4-(6-Methoxypyridin-3-yl)aniline (Para)
-
Pattern: The aniline ring protons appear as two doublets (integrating to 2H each) in the aromatic region (approx. 6.6–7.4 ppm). This is a classic AA'BB' system characteristic of para-substitution.
-
Pyridine Signals: The methoxy group appears as a sharp singlet at ~3.9 ppm.
3-(6-Methoxypyridin-3-yl)aniline (Meta)
-
Pattern: The aniline ring protons appear as four distinct signals :
-
Singlet (t-like): The proton between the amine and the pyridine ring (isolated).
-
Doublet: Proton ortho to the amine.
-
Doublet: Proton ortho to the pyridine.
-
Triplet: The meta proton (C5 position of aniline).
-
-
Diagnostic: The presence of a triplet (approx. 7.1 ppm) and an isolated singlet indicates the meta-substitution pattern.
References
-
Synthesis & Properties of Pyridinyl Boronic Acids
-
Medicinal Chemistry Applications (Kinase Inhibitors)
-
Biaryl Geometry & SAR
-
National Institutes of Health (PMC). "Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields." Link
-
Sources
- 1. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(6-Methoxypyridin-3-yl)aniline
Executive Safety Summary: The "Unknown Potency" Protocol
Compound Class: Bi-aryl amine / Aminopyridine derivative. Critical Hazard: Transdermal Absorption & Methemoglobinemia.
As a researcher handling 3-(6-Methoxypyridin-3-yl)aniline, you are dealing with a molecule that combines the toxicological profiles of two potent pharmacophores: an aniline and a methoxypyridine .
Standard "lab safety" (lab coat + single nitrile gloves) is insufficient for this compound. Aniline derivatives are lipophilic and can rapidly penetrate standard nitrile gloves, entering the bloodstream to oxidize hemoglobin to methemoglobin, leading to tissue hypoxia. Furthermore, aminopyridines are known neurotoxins and channel blockers.
Immediate Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise.
Risk Assessment & PPE Strategy
The selection of Personal Protective Equipment (PPE) for this compound is not about compliance; it is about establishing a redundant barrier system . We rely on the "Swiss Cheese Model" of safety—if one layer fails (e.g., a glove tear), the next layer (engineering control) must capture the hazard.
The PPE Decision Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand (Primary) | Laminate Inner Liner (e.g., Silver Shield® or Ansell Barrier®) | Permeation Resistance: Aniline derivatives can permeate standard nitrile in <10 minutes. Laminate films provide >480 min breakthrough time. |
| Hand (Outer) | Disposable Nitrile (5-8 mil) | Mechanical Protection: Protects the delicate inner laminate glove from tears and provides grip/dexterity. |
| Respiratory | P100 Particulate Respirator (if outside hood) or PAPR | Dust Control: As a solid intermediate, static charge can aerosolize particles. Inhalation is the fastest route to systemic toxicity. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Absorption Risk: Safety glasses allow vapors/dust to bypass the lens. The eye is a mucous membrane allowing rapid systemic entry. |
| Body | Tyvek® Lab Coat/Sleeve Covers (Disposable) | Decontamination: Cotton coats absorb and hold toxic dusts. Tyvek repels dust and is disposed of as hazardous waste. |
Visualization: PPE Selection Logic
The following decision tree illustrates the hierarchy of controls required based on the physical state of the material.
Figure 1: PPE Selection Logic based on physical state. Note the strict prohibition of Latex.
Operational Protocol: The "Double-Glove" Workflow
To handle 3-(6-Methoxypyridin-3-yl)aniline safely, follow this strict donning and doffing procedure. This minimizes the risk of "secondary exposure"—contaminating your skin while removing your PPE.
Step-by-Step Methodology
-
Pre-Check: Verify the Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.
-
Inner Layer: Don Laminate/Barrier gloves . These are loose-fitting and reduce dexterity but are chemically impervious.
-
Outer Layer: Don Nitrile gloves (minimum 5 mil) over the laminate gloves. Pull the cuff of the nitrile glove over the cuff of your lab coat/Tyvek sleeve.
-
Why? This creates a shingle effect. Spills run down the sleeve onto the glove, not into the glove.
-
-
Handling:
-
Use an antistatic gun if weighing the solid. Pyridyl-anilines are often "fluffy" and prone to static fly-off.
-
Keep all manipulations at least 6 inches inside the hood sash.
-
-
Doffing (Critical Step):
-
Remove Outer Nitrile gloves first and dispose of them in the solid hazardous waste bin inside the hood.
-
Inspect Inner Laminate gloves for visible staining.
-
Remove Inner gloves without touching the exterior surface.
-
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
-
Emergency Response: Exposure Pathways
In the event of containment breach, immediate action is required to prevent methemoglobinemia.
Figure 2: Emergency Decontamination Workflow. Speed is critical to prevent systemic toxicity.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream exposure to waste handlers.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a double-bagged hazardous waste container labeled "Toxic Organic Solid."
-
Liquid Waste: Collect in a dedicated carboy labeled "Organic Waste - Basic/Amine."
-
Incompatibility Alert: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides). Anilines are reducing agents; mixing with oxidizers can cause hypergolic ignition or explosion.
-
-
Decontamination of Surfaces: Wipe down the balance and hood surface with 10% HCl (dilute acid) followed by water. The acid protonates the amine/pyridine nitrogens, turning the lipophilic free base into a water-soluble salt (hydrochloride), making it easier to clean and less likely to penetrate skin.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-3-yl)aniline Structure and Safety Data. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
